molecular formula C12H21NO3 B12601303 (1-Acetylpiperidin-2-yl)methyl butanoate CAS No. 647021-26-9

(1-Acetylpiperidin-2-yl)methyl butanoate

Cat. No.: B12601303
CAS No.: 647021-26-9
M. Wt: 227.30 g/mol
InChI Key: AOVLVPVLEXGMJV-UHFFFAOYSA-N
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Description

(1-Acetylpiperidin-2-yl)methyl butanoate is a chemical compound with the molecular formula C12H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate typically involves the reaction of piperidine derivatives with acetic anhydride and butanoic acid. One common method includes the following steps:

    Formation of the piperidine derivative: Piperidine is reacted with acetic anhydride to form 1-acetylpiperidine.

    Esterification: The 1-acetylpiperidine is then reacted with butanoic acid in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Acetylpiperidine: A precursor in the synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate.

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    Butanoic acid: A carboxylic acid used in the esterification process.

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with an acetyl group and a butanoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

647021-26-9

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

(1-acetylpiperidin-2-yl)methyl butanoate

InChI

InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3

InChI Key

AOVLVPVLEXGMJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCCCN1C(=O)C

Origin of Product

United States

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